molecular formula C11H11NS B8679495 2-(2-Aminobenzyl)-thiophene

2-(2-Aminobenzyl)-thiophene

Cat. No. B8679495
M. Wt: 189.28 g/mol
InChI Key: XNCIMBNYRJMLMK-UHFFFAOYSA-N
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Patent
US03962248

Procedure details

14.8 g of 2-(2-amino-phenyl)-thienone, 23.8 g of solid potassium hydroxide and 19.6 g of hydrazine hydrate are heated to the boil at reflux in 180 cc of diethylene glycol for 3 hours. After diluting the reaction mixture with ice water, extraction is effected with ether. The ether phase is washed thrice with water, dried over sodium sulphate and concentrated. 2-(2-aminobenzyl)-thiophene is obtained in the form of a light yellow oil having a B.P. of 128°-130° at 0.1 mm of Hg.
Name
2-(2-amino-phenyl)-thienone
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=C[C:3]=1[C:8]1[S:9](=O)[CH:10]=[CH:11][CH:12]=1.[OH-].[K+].O.[NH2:17]N.C(O)CO[CH2:22][CH2:23]O>>[NH2:17][C:23]1[CH:22]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:3][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-(2-amino-phenyl)-thienone
Quantity
14.8 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C=1S(C=CC1)=O
Name
solid
Quantity
23.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
19.6 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After diluting the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
with ice water, extraction
WASH
Type
WASH
Details
The ether phase is washed thrice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CC=2SC=CC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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